molecular formula C17H25N3O3 B5282196 N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5282196
M. Wt: 319.4 g/mol
InChI Key: GGTKNVYXCJSKOT-UHFFFAOYSA-N
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Description

N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with ethoxyphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the piperidine ring.

    Dimethylation: The dimethyl groups are added through a methylation reaction, often using methyl iodide or dimethyl sulfate as methylating agents.

    Formation of Dicarboxamide:

Industrial Production Methods

Industrial production of N3-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent system.

    Reduction: Sodium borohydride in a solvent like ethanol or methanol.

    Substitution: Halides or other nucleophiles in the presence of a base.

Major Products Formed

Scientific Research Applications

N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N3-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(4-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
  • N~3~-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,3-dicarboxamide
  • N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpyrrolidine-1,3-dicarboxamide

Uniqueness

N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group and the dimethylated piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Properties

IUPAC Name

3-N-(4-ethoxyphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-4-23-15-9-7-14(8-10-15)18-16(21)13-6-5-11-20(12-13)17(22)19(2)3/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTKNVYXCJSKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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